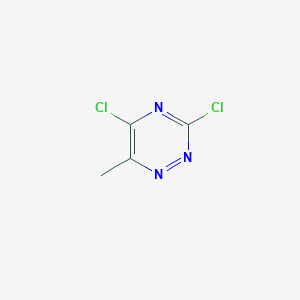

3,5-Dichloro-6-methyl-1,2,4-triazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H3Cl2N3 |

|---|---|

Molecular Weight |

163.99 g/mol |

IUPAC Name |

3,5-dichloro-6-methyl-1,2,4-triazine |

InChI |

InChI=1S/C4H3Cl2N3/c1-2-3(5)7-4(6)9-8-2/h1H3 |

InChI Key |

ADWWENDBNKSQLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N=N1)Cl)Cl |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 3,5 Dichloro 6 Methyl 1,2,4 Triazine and Its Analogues

Nucleophilic Aromatic Substitution (SNAr) Characteristics on the 1,2,4-Triazine (B1199460) Ring System

The 1,2,4-triazine nucleus is highly activated towards nucleophilic aromatic substitution (SNAr), a reaction pathway facilitated by its electron-poor nature. researchgate.net Halogen atoms attached to the ring, such as the two chlorine atoms in 3,5-dichloro-6-methyl-1,2,4-triazine, are excellent leaving groups in these reactions. The substitution process typically follows a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the halogen, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the triazine ring. In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring.

The reactivity of halogenated triazines can be controlled by reaction conditions, such as temperature. For instance, in the related 2,4,6-trichloro-1,3,5-triazine, sequential substitution of the chlorine atoms can be achieved by a stepwise increase in temperature, allowing for the selective introduction of different nucleophiles. researchgate.netarkat-usa.org This principle of temperature-controlled reactivity is also applicable to dichlorotriazines.

In asymmetrically substituted dichlorotriazines like this compound, the two chlorine atoms at the C3 and C5 positions are chemically non-equivalent, leading to questions of regioselectivity. The position of the initial nucleophilic attack is governed by a combination of electronic and steric factors. Generally, the C5 position in 1,2,4-triazines is more electron-deficient than the C3 position and thus more susceptible to nucleophilic attack. However, the presence of the methyl group at the adjacent C6 position introduces steric hindrance that may direct the incoming nucleophile to the C3 position.

Kinetic studies on the SNAr of analogous dihalo-azaheterocycles, such as 3,6-dichloro-1,2,4,5-tetrazine, provide insight into the reaction mechanism. The reaction with biothiols was found to be consistent with an addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net For such reactions, pseudo-first-order rate constants are typically observed when the nucleophile is in excess. researchgate.netrsc.org The rate of substitution is highly dependent on the nature of the nucleophile, with stronger nucleophiles reacting more rapidly. A general reactivity order for nucleophiles in these systems is thiols > amines > alcohols. nih.gov

Table 1: Relative Reactivity of Nucleophiles in SNAr Reactions with Chloro-s-triazines

| Nucleophile Type | Example Nucleophile | General Reactivity | Controlling Factor |

|---|---|---|---|

| Alcohols | 2-Phenylethan-1-ol | High | Temperature (0°C for first substitution) nih.gov |

| Thiols | 3-Methylbutane-2-thiol | Moderate | Temperature (Room temp for second substitution) nih.gov |

| Amines | Butan-2-amine | Low | Temperature (Elevated temp for third substitution) nih.gov |

Data derived from studies on 2,4,6-trichloro-1,3,5-triazine, illustrating general principles of nucleophile reactivity.

The reactivity of the 1,2,4-triazine ring is profoundly influenced by the electronic and steric properties of its substituents. The inherent π-deficiency of the ring system is the primary driver for its high reactivity in SNAr reactions.

Steric Effects: Steric hindrance plays a critical role in determining the regioselectivity of nucleophilic attack. The methyl group at C6 can sterically encumber the adjacent C5 position, potentially making the C3 position more accessible to bulky nucleophiles. nih.gov This interplay between electronic activation at C5 and steric hindrance from the C6-methyl group allows for potential control over the substitution pattern by carefully selecting the nucleophile. For smaller nucleophiles, substitution at C5 might still be favored due to the dominant electronic effect, while larger nucleophiles may be directed towards C3.

Ring Transformations and Chemical Rearrangements of 1,2,4-Triazine Compounds

Beyond simple substitution reactions, the 1,2,4-triazine scaffold is a versatile precursor for the synthesis of other heterocyclic systems through various ring transformation and rearrangement reactions. These transformations are valuable tools in synthetic organic chemistry.

One of the most significant reactions of 1,2,4-triazines is the inverse-electron-demand Diels-Alder (IEDDA) reaction. researchgate.net Due to their electron-deficient nature, 1,2,4-triazines act as efficient azadienes, reacting with electron-rich dienophiles such as enamines or ynamines. This cycloaddition is typically followed by the elimination of a small molecule, most commonly nitrogen gas (N₂), to yield a new, more stable aromatic ring, such as a pyridine (B92270) or pyrimidine. nih.govnih.gov

1,2,4-triazine derivatives can also undergo ring contraction. Under the action of various reagents, including reducing agents or acids, the six-membered triazine ring can be transformed into a five-membered imidazole (B134444) ring. researchgate.net Another documented rearrangement is the Dimroth-type rearrangement, which can lead to the formation of isomeric 1,2,4-triazine derivatives. organic-chemistry.org Furthermore, direct amination of 1,2,4-triazine 4-oxides can lead to stabilization of the intermediate σH-adducts through a ring-chain transformation. doi.org

Table 2: Common Ring Transformations of the 1,2,4-Triazine System

| Reaction Type | Reactant Partner / Condition | Resulting Heterocycle | Reference |

|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Enamines, Ynamines | Pyridines, Pyrimidines | researchgate.netnih.gov |

| Ring Contraction | Reducing agents, Acids | Imidazoles | researchgate.net |

| Dimroth-type Rearrangement | Varies (e.g., in 1,2,3-triazine (B1214393) to 1,2,4-triazine conversion) | Isomeric Triazines | organic-chemistry.org |

| Ring-Chain Transformation | Amination of N-oxides | Acyclic intermediates | doi.org |

Electrophilic Functionalization and Side-Chain Modifications at the Methyl Group

While the triazine ring itself is electron-poor and reactive towards nucleophiles, the methyl group at the C6 position offers a site for electrophilic functionalization and other side-chain modifications. The electron-withdrawing character of the triazine ring increases the acidity of the protons on the attached methyl group, facilitating their removal by a strong base to generate a carbanion.

This carbanion can then react with a variety of electrophiles, allowing for the elongation and functionalization of the side chain. For example, it can undergo condensation reactions with aldehydes and ketones. A key strategy for functionalizing such positions is the vicarious nucleophilic substitution (VNS) of hydrogen, which allows for the introduction of an α-functionalized methyl substituent onto the triazine ring. researchgate.net These modified side chains can serve as valuable handles for further synthetic transformations, including intramolecular cycloaddition reactions. researchgate.net

Photochemical and Thermal Stability Investigations of 1,2,4-Triazine Structures

The stability of 1,2,4-triazine derivatives under thermal and photochemical conditions is a critical aspect of their chemistry, influencing their potential applications in materials science and as energetic materials.

Thermal Stability: Generally, 1,2,4-triazine derivatives exhibit high thermal stability. researchgate.netresearchgate.net Thermogravimetric analysis (TGA) of various fused 1,2,4-triazinones has shown that these compounds are often stable up to temperatures well above 200°C. nih.gov The decomposition temperature is influenced by the nature of the substituents on the ring system. For instance, in a series of annelated triazinones, the thermal stability in air was found to decrease in the order: 4-Cl > 3,4-Cl₂ > H > 3-Cl > 4-CH₃ > 2-CH₃ > 3-CH₃ > 2-Cl > 2-OCH₃. nih.gov This indicates that both electronic and positional effects of substituents play a role. Some highly functionalized triazoles fused to triazines have shown decomposition temperatures exceeding 280°C, highlighting the robust nature of the core structure. acs.org

Photochemical Stability: The 1,2,4-triazine ring system can be photochemically active. Irradiation can induce various transformations. For example, halogen lamp irradiation of certain benzo[e] researchgate.netorganic-chemistry.orgnih.govtriazines has been shown to lead to a novel photocyclization, forming planar ring-fused 1,4-dihydro researchgate.netorganic-chemistry.orgnih.govtriazin-4-yl radicals. acs.org The unique photophysical properties of some 1,2,4-triazine derivatives have also been explored for the development of new fluorescent dyes. mdpi.com These compounds can exhibit significant Stokes shifts and bright emission, with properties that can be tuned by altering the substituents on the triazine core. mdpi.com This reactivity under light indicates that while the core can be stable, it is also amenable to specific, light-induced chemical transformations.

Table 3: Decomposition Temperatures of Selected 1,2,4-Triazine Analogues

| Compound Class | Substituent (at phenyl moiety) | Onset Decomposition Temp. (°C) in Air | Reference |

|---|---|---|---|

| Annelated Triazinones | 4-Cl | 296 | nih.gov |

| Annelated Triazinones | 3,4-Cl₂ | 289 | nih.gov |

| Annelated Triazinones | H | 283 | nih.gov |

| Annelated Triazinones | 4-CH₃ | 276 | nih.gov |

| Fused Triazole-Triazine | -CF₃ | 281 | acs.org |

| Fused Triazole-Triazine | -NO₂ | 232 | acs.org |

Structure Activity Relationship Sar Studies of 3,5 Dichloro 6 Methyl 1,2,4 Triazine Derivatives

Elucidation of Structural Determinants for Biological Efficacy in 1,2,4-Triazine (B1199460) Compounds

Key structural determinants for the biological efficacy of 1,2,4-triazine derivatives include:

The 1,2,4-triazine core: This scaffold is fundamental for the interaction with various biological targets. For instance, in the context of adenosine (B11128) A2A receptor antagonists, the amino-triazine core makes crucial interactions with the receptor. acs.org

Substituents at various positions: The groups attached to the triazine ring play a pivotal role in modulating the biological activity. For example, the introduction of thiazole (B1198619) and benzothiazole (B30560) rings to a 1,2,4-triazine core has been explored for developing novel antitumor agents. nih.gov

Fusion with other ring systems: Fusing the 1,2,4-triazine ring with other heterocyclic systems, such as pyrrolo[2,1-f] jmchemsci.comnih.govnih.govtriazine, has been a successful strategy in designing potent kinase inhibitors for cancer therapy. nih.gov

Research has shown that specific substitutions can lead to distinct biological activities. For instance, a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives demonstrated promising antibiotic activity against drug-resistant bacteria. ijpsr.info The nature of the aryl groups and their substitution patterns were found to be critical for this activity.

Influence of Halogen and Alkyl Substitutions on Molecular Recognition and Target Binding

Halogen and alkyl substitutions on the 1,2,4-triazine scaffold significantly impact molecular recognition and target binding through various mechanisms, including steric, electronic, and hydrophobic effects.

Halogen Substitutions:

The introduction of halogen atoms can profoundly alter the electronic properties of the triazine ring and its ability to form interactions such as halogen bonds. nih.gov The binding of halide anions to bis-triazolium receptors is enhanced as the substituent on the triazolium rings becomes more electron-withdrawing. usu.edu Halogen-substituted receptors also exhibit a greater sensitivity to the nature of the substituent compared to their hydrogen-bonding counterparts. usu.edu

For example, in the context of N2,N4-di-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine derivatives, the presence of a chlorine atom is a key feature, and its substitution pattern influences the compound's toxic effects. researchgate.net The reactivity of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine allows for the sequential introduction of various nucleophiles, highlighting the role of halogens as reactive handles for further derivatization. researchgate.netfrontiersin.org

Alkyl Substitutions:

Alkyl groups primarily influence the lipophilicity and steric profile of the molecule. The interaction of triazine herbicides with human serum albumin (HSA) demonstrated that different alkyl groups (simetryne, ametryn (B1665967), and terbutryn) lead to varying binding affinities and interaction forces. nih.gov Hydrophobic interactions were found to be important for the binding of simetryne and ametryn to HSA, while van der Waals forces and hydrogen bonding were more dominant for terbutryn. nih.gov This study underscores how the size and nature of alkyl substituents can dictate the type and strength of interactions with a biological target. nih.gov

The following table summarizes the influence of different alkyl groups on the binding of triazine herbicides to human serum albumin:

| Triazine Herbicide | Dominant Interaction Forces with HSA |

| Simetryne | Hydrophobic interaction |

| Ametryn | Hydrophobic interaction |

| Terbutryn | Van der Waals forces and hydrogen bonding |

This table is based on data from a study on the interaction of triazine herbicides with human serum albumin. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of a biological target. Conformational analysis of 1,2,4-triazine derivatives, often performed using computational methods like AM1 and Density Functional Theory (DFT), helps in understanding their preferred spatial arrangements. mdpi.com

The toxicity of N2,N4-di-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine compounds, for instance, is dependent on their conformational properties. researchgate.net Theoretical calculations can be used to characterize the structural and electronic parameters and conformational preferences of these molecules, providing insights into their biological activity. mdpi.com

Key aspects of conformational analysis and its correlation with biological activity include:

Rotational barriers: The energy required for rotation around single bonds can influence the accessibility of different conformations. In 1,3,5-triazines with electron-donating groups like amino groups, a stronger bond is formed, leading to more restricted rotation. mdpi.com

Ring planarity: The planarity of the triazine ring and any fused ring systems can affect how the molecule interacts with planar regions of a binding site.

Orientation of substituents: The spatial orientation of key functional groups is crucial for forming specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target.

By understanding the preferred conformations of active 1,2,4-triazine derivatives, medicinal chemists can design new molecules with a higher probability of adopting the bioactive conformation, thus enhancing their biological activity.

Computational and Ligand-Based Design Principles for Optimized 1,2,4-Triazine Scaffolds

Computational and ligand-based design approaches are powerful tools in modern drug discovery for optimizing 1,2,4-triazine scaffolds. These methods utilize computer-aided drug discovery strategies to predict and analyze the interactions between ligands and their biological targets. nih.gov

Molecular Docking:

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method was employed to study the interaction between 1,2,4-triazine derivatives and Lanosterol 14-demethylase (CYP51) from Candida albicans. nih.gov The results indicated that the derivatives had a high binding affinity for the CYP51 protein, forming various non-bonded interactions and hydrogen bonds with the active site residues. nih.gov Such studies are instrumental in identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For N2,N4-di-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine derivatives, a QSAR study revealed that the charge on the nitrogen atom plays a significant role in their toxic behavior. researchgate.net Higher values of dipole moment were also correlated with higher toxicity in this series of compounds. researchgate.net

Ligand-Based Design:

Ligand-based design principles are utilized when the three-dimensional structure of the target is unknown. These methods rely on the knowledge of active and inactive molecules to build a pharmacophore model, which represents the essential structural features required for biological activity. This approach can guide the design of new 1,2,4-triazine derivatives with improved potency and selectivity.

The following table lists the computational methods and their applications in the design of 1,2,4-triazine derivatives:

| Computational Method | Application | Reference |

| Molecular Docking | Predicting binding modes of 1,2,4-triazine derivatives to CYP51 | nih.gov |

| QSAR | Identifying structural features influencing the toxicity of 1,3,5-triazine (B166579) derivatives | researchgate.net |

| DFT Calculations | Characterizing structural and electronic parameters of 1,2,4-triazine sulfonamides | mdpi.com |

This table provides examples of how computational methods are applied in the study of triazine derivatives.

By integrating these computational and ligand-based design principles, researchers can rationally design and optimize 1,2,4-triazine scaffolds to develop novel therapeutic agents with enhanced efficacy and target specificity.

Diverse Academic Applications of 3,5 Dichloro 6 Methyl 1,2,4 Triazine and Its Derived Compounds

Agrochemical Research and Development of 1,2,4-Triazine-Based Herbicides

The 1,2,4-triazine (B1199460) core is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. Research has focused on understanding their mechanism of action and synthesizing new derivatives with enhanced efficacy and selectivity.

Exploration of Selective Herbicidal Mechanism of Action (e.g., Photosynthesis Inhibition)

The primary mechanism of action for many 1,2,4-triazine-based herbicides is the inhibition of photosynthesis. umn.edu These compounds act by interrupting the photosynthetic electron transport chain in susceptible plants. researchgate.neticm.edu.pl Specifically, they bind to the D1 protein of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. ucanr.edunih.gov This binding blocks the electron flow from plastoquinone (B1678516) QA to plastoquinone QB, effectively halting the light-dependent reactions of photosynthesis. icm.edu.pl This disruption leads to a cascade of events, including the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in plant death. ucanr.edu The selectivity of these herbicides often arises from the differential ability of crop plants versus weeds to metabolize the active compound into a non-toxic form.

| Herbicide Family | Mechanism of Action | Key Target | Effect |

| Triazine | Inhibition of Photosynthesis | D1 protein of Photosystem II (PSII) | Blocks electron transport, leading to oxidative stress and cell death. ucanr.edunih.gov |

Development of Novel 1,2,4-Triazine-Based Pesticidal and Fungicidal Agents

Beyond their herbicidal properties, derivatives of 1,2,4-triazine have been investigated for their potential as insecticides and fungicides. The core structure can be chemically modified to create compounds with a broad spectrum of activity against various pests and pathogens. elsevierpure.com For instance, the synthesis of 5,6-diphenyl-3-substituted-thio-1,2,4-triazines has yielded compounds with notable pesticidal effects. elsevierpure.com

In the realm of fungicidal agents, 1,2,4-triazole (B32235) derivatives, which share a similar nitrogen-rich heterocyclic structure, have shown significant promise. frontiersin.org Novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have demonstrated considerable antifungal activity against a range of plant pathogenic fungi, including various species of Botrytis cinerea. frontiersin.org The development of such compounds is crucial for managing crop diseases and preventing significant yield losses. frontiersin.org

Medicinal Chemistry and Pharmaceutical Scaffold Development

The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. researchgate.netbenthamdirect.comresearchgate.net The versatility of this chemical framework has led to extensive research into its potential for developing new therapeutic agents. jmchemsci.com

1,2,4-Triazine Derivatives as Potential Bioactive Compounds

The unique structural features of 1,2,4-triazines make them attractive candidates for drug discovery. Their derivatives have been found to possess a diverse array of biological properties, including antimicrobial, anti-inflammatory, and analgesic effects. researchgate.netbenthamdirect.comresearchgate.net

A significant body of research has focused on the antimicrobial and antifungal properties of 1,2,4-triazine derivatives. tandfonline.comtandfonline.comijpsr.info These compounds have shown activity against a variety of bacterial and fungal strains. rhhz.netbiointerfaceresearch.comaessweb.com For example, a series of 1,2,4-triazine derivatives possessing an indole (B1671886) nucleus were synthesized and demonstrated in vitro antimicrobial activity against both Gram-positive (S. aureus, S. epidermidis) and Gram-negative (P. mirabilis, E. coli) bacteria. rhhz.net

In the context of antifungal research, certain 1,2,4-triazine derivatives have exhibited potent activity. For instance, the sodium salt of 3-thiolo-5-phenyl-1,2,4-triazine (I 319) showed a minimal inhibitory concentration (MIC) ranging from 3.1 to 25 µg/ml against 33 pathogenic and saprophytic fungal strains. nih.gov The development of new antifungal agents is particularly important due to the rise of drug-resistant fungal infections. nih.govekb.egmdpi.comnih.govpreprints.org

| Compound Class | Organism(s) | Observed Activity |

| 1,2,4-Triazine-indole hybrids | S. aureus, S. epidermidis, P. mirabilis, E. coli | In vitro antimicrobial activity. rhhz.net |

| 3-Thiolo-5-phenyl-1,2,4-triazine sodium salt | 33 pathogenic and saprophytic fungal strains | MIC values ranging from 3.1 to 25 µg/ml. nih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum, Staphylococcus aureus | Strong antifungal and antibacterial effects. nih.gov |

Derivatives of 1,2,4-triazine have also been extensively studied for their anti-inflammatory and analgesic potential. researchgate.netnih.govnih.govresearchgate.netresearchgate.net A variety of novel N-arylidene-N'-[5-(4-isobutylphenyl)- researchgate.netbenthamdirect.comnih.gov-triazin-3-yl] hydrazines and related compounds were synthesized and evaluated for these properties. nih.gov In these studies, specific derivatives demonstrated pronounced analgesic or anti-inflammatory effects, with some even showing a dual effect without the ulcerogenic side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The anti-inflammatory action of some 1,2,4-triazine derivatives is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. unibs.it Furthermore, some triazine derivatives have shown potential in mitigating inflammatory responses in diabetic conditions by interfering with the AGE-RAGE signaling cascade. unibs.it The analgesic effects of certain triazine derivatives have been demonstrated in various animal models, indicating their potential as pain-relieving agents. nih.govepain.org

| Compound Series | Activity | Noteworthy Findings |

| N-arylidene-N'-[5-(4-isobutylphenyl)- researchgate.netbenthamdirect.comnih.gov-triazin-3-yl] hydrazines | Analgesic, Anti-inflammatory | Some compounds showed pronounced activity, with one exhibiting a dual effect without ulcerogenicity. nih.gov |

| 1,2,4-Triazine derivatives | Anti-inflammatory | Potential to suppress inflammatory responses in diabetic conditions via the AGE-RAGE-NF-κβ/p38 nexus. unibs.it |

| Vanillin-triazine and phenylpyrazole-triazine derivatives | Analgesic | Demonstrated significant antinociceptive effects in animal models. epain.org |

Antioxidant Activity of 1,2,4-Triazine Derivatives

The search for synthetic antioxidants is a crucial area of research, as oxidative stress is implicated in the pathogenesis of numerous diseases. ijpsr.info Compounds possessing a 1,2,4-triazine core have been identified as a promising class of antioxidants. Research has shown that the presence of specific functional groups, such as NH and OH, on spiro-1,2,4-triazine derivatives contributes to their high antioxidant power. taylorandfrancis.commdpi.com

Studies have systematically evaluated various series of 1,2,4-triazine derivatives for their ability to scavenge free radicals. For instance, hydrazones derived from 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one were found to be potent antioxidants, with some compounds in the series proving to be twice as active as the standard antioxidant, ascorbic acid. acs.org Similarly, novel pyrido[1,2-b] nih.govnih.govacs.orgtriazine-2,6-dione derivatives have been synthesized and shown to be active in DPPH, FRAP, and ABTS antioxidant assays. mdpi.com The antioxidant potential is not limited to the 1,2,4-triazine core, as derivatives of the related 1,2,4-triazole structure have also shown significant antioxidant activity. ijpsr.inforesearchgate.net

Table 1: Antioxidant Activity of Selected 1,2,4-Triazine Derivatives

| Compound Class | Specific Derivative Example | Assay | Activity Noted | Reference |

| Hydrazone derivatives | Hydrazone of 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one | ABTS | Exhibited 91.95% activity, twice as active as ascorbic acid. | acs.org |

| Spiro-1,2,4-triazines | Compounds with NH and OH functional groups | DPPH | Displayed high antioxidant power. | taylorandfrancis.commdpi.com |

| Pyrido[1,2-b] nih.govnih.govacs.orgtriazines | Pyrido[1,2-b] nih.govnih.govacs.orgtriazine-2,6-dione derivatives | DPPH, FRAP, ABTS | Most synthesized compounds were found to be active. | mdpi.com |

| Benzamide derivatives | Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides | - | Evaluated for antioxidant properties alongside antidepressant activity. | nih.gov |

Other Emerging Biological Activities (e.g., Antitumor, Neuroprotective, Enzyme Inhibition)

Beyond antioxidant effects, the 1,2,4-triazine scaffold is a cornerstone in the development of agents with a wide spectrum of other biological activities.

Antitumor Activity: The 1,2,4-triazine ring is a prominent feature in many compounds developed for cancer therapy. nih.gov Numerous derivatives have shown significant antiproliferative and cytotoxic effects across a range of cancer cell lines. For example, certain 3-thio-1,2,4-triazine derivatives were found to inhibit the growth of sarcoma 180 by 75%. nih.gov Fused heterocyclic systems, such as pyrrolo[2,1-f] nih.govnih.govacs.orgtriazines, have been investigated as potent inhibitors of various kinases involved in cancer progression. nih.gov The versatility of the scaffold allows for the synthesis of diverse structures, including xanthone- and acridone-1,2,4-triazine conjugates, which have displayed good in vitro antiproliferative activities against glioblastoma and breast cancer cell lines. mdpi.comnih.gov Furthermore, metal complexes of 1,2,4-triazine ligands have also been explored for their anticancer potential. nih.gov

Table 2: Antitumor Activity of Selected 1,2,4-Triazine Derivatives

| Compound Class | Target Cell Lines / Model | Key Findings | Reference |

| 3-thio-1,2,4-triazines | Sarcoma 180 | 75% growth inhibition at doses of 50 and 100 mg/kg. | nih.gov |

| Acenaphtho[1,2-e]-1,2,4-triazines | MCF-7 (breast), SKOV3 (ovarian), A549 (lung) | Evaluated for cytotoxicity against human cancer cell lines. | drugbank.com |

| Xanthone-1,2,4-triazine conjugates | HCT116 (colorectal), A-172 (glioblastoma) | Compound 7e activated apoptotic mechanisms in glioblastoma cells. | nih.gov |

| Fused 1,2,4-triazines | HePG2 (liver), MCF-7 (breast) | Several derivatives showed high activity with low IC50 values. | nih.gov |

| FAK Inhibitors | U-87MG (glioblastoma), HCT-116 (colon) | Novel 1,2,4-triazine scaffold showed IC50 values in the 10⁻⁷M range against FAK. | researchgate.net |

Neuroprotective Activity: Derivatives of 1,2,4-triazine have emerged as promising candidates for the treatment of neurodegenerative diseases. Studies have demonstrated their ability to protect neuronal cells from oxidative stress-induced death. researchgate.net For instance, novel 5,6-diaryl-1,2,4-triazine-3-thioacetate derivatives showed neuroprotective effects against toxicity induced by hydrogen peroxide and β-amyloid in neuronal cell lines. rsc.org One specific compound, ethyl 2-(5-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-thioxo-1,2,4-triazin-2(3H)-yl)acetate (8e), was found to be particularly potent, showing more neuroprotective activity than the natural antioxidant Quercetin in a β-amyloid toxicity model. rsc.org The mechanism of action for some derivatives involves the impairment of stress and inflammatory response pathways, such as the activation of NF-kappaB. researchgate.net

Enzyme Inhibition: The 1,2,4-triazine structure serves as a versatile scaffold for designing potent and selective enzyme inhibitors. This has been effectively utilized in drug discovery programs targeting various enzymes. A notable success is the development of 3-amino-5,6-diaryl-1,2,4-triazines as antagonists of the adenosine (B11128) A2A receptor, which is a target for Parkinson's disease. researchgate.net Other research has focused on kinases, with 1,2,4-triazine-based compounds being designed as inhibitors of Focal Adhesion Kinase (FAK) and Pyruvate Dehydrogenase Kinases (PDKs), both of which are implicated in cancer. researchgate.netacs.org Additionally, certain substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides have been identified as potent inhibitors of monoamine oxidase A (MAO-A), an enzyme relevant to depression. nih.gov

Role of the 1,2,4-Triazine Scaffold in Drug Discovery and Development of Novel Therapeutics

The 1,2,4-triazine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for ligands that can interact with a wide variety of biological targets. researchgate.net Its synthetic tractability allows for the creation of large libraries of compounds with diverse substitutions, facilitating structure-activity relationship (SAR) studies. The decoration of the triazine core is crucial for achieving affinity and selectivity for specific biological targets. nih.gov

A prime example of its role in modern drug discovery is the application of structure-based drug design to develop potent and selective antagonists for the adenosine A2A receptor. google.com By modeling the interaction of the 1,2,4-triazine scaffold within the receptor's binding pocket, researchers were able to optimize derivatives to achieve high ligand efficiency and oral bioavailability, leading to the identification of a preclinical candidate for Parkinson's disease. google.com Similarly, the 1,2,4-triazine core was successfully employed as a novel scaffold to design inhibitors of Focal Adhesion Kinase (FAK), resulting in compounds with potent anticancer activity. researchgate.net The broad range of biological activities reported for this class of compounds—including anticancer, antiviral, anti-inflammatory, and neuroprotective effects—ensures that the 1,2,4-triazine scaffold will remain a central focus in the development of novel therapeutics. ijpsr.infonih.gov

Exploration of Prodrug Strategies Involving the 1,2,4-Triazine Moiety

A sophisticated application of the 1,2,4-triazine moiety is its use in prodrug strategies, particularly for targeting hypoxic tumor cells. Hypoxia, or low oxygen concentration, is a characteristic of solid tumors and is associated with resistance to conventional therapies. nih.gov Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated under these low-oxygen conditions to release a cytotoxic agent. nih.gov

The archetypal HAP is Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide). nih.gov This molecule acts as a prodrug that undergoes a one-electron reduction, a process favored under hypoxic conditions, to generate a DNA-damaging oxidative radical. nih.govnih.gov This selective activation leads to targeted killing of hypoxic cancer cells while sparing well-oxygenated normal tissue. The success of Tirapazamine has spurred the development of second-generation analogues, such as SN30000 and other tricyclic triazine-di-N-oxides (TTOs), with improved pharmacological properties, including higher hypoxic cytotoxicity and better tissue diffusion. nih.govnih.govresearchgate.net This bioreductive approach exemplifies an advanced strategy in cancer therapy, leveraging the unique tumor microenvironment, with the 1,2,4-benzotriazine (B1219565) N-oxide core being central to the prodrug design. nih.govresearchgate.net

Advanced Materials Science and Engineering Applications

Integration of 1,2,4-Triazine Derivatives in Polymer Chemistry (e.g., Cross-linking Agents)

The chemical properties of the triazine ring also lend themselves to applications in materials science, particularly in polymer chemistry. Certain 1,2,4-triazine derivatives are utilized as bridging agents in the synthesis of polymers. nih.gov A key application is their use as cross-linking agents. Triazinetrione compounds, for example, are effective cross-linkers for high-temperature stable polymers like fluorocarbon polymers that are processed at temperatures of 200°C or higher. google.com These agents are also employed in radiation cross-linkable polymer compositions. google.com Furthermore, triazine-based crosslinked polymers, synthesized from precursors like trisglycidylisocyanurate and melamine, have been used as charring agents in intumescent flame retardants for materials such as polypropylene, enhancing their thermal stability and fire resistance. rsc.org

Coordination Chemistry and Metal Complexation Studies of 1,2,4-Triazines

The nitrogen atoms within the 1,2,4-triazine ring provide excellent coordination sites for metal ions, making these compounds versatile ligands in coordination chemistry. Derivatives of 3-pyridyl-1,2,4-triazine have garnered significant attention for their diverse coordination behavior, forming complexes with various transition metals. nih.gov These ligands can act as bidentate or tridentate chelators, bridging multiple metal centers to form mononuclear or binuclear complexes. nih.govnih.gov

The resulting metal complexes often exhibit interesting photophysical and electronic properties. For example, highly luminescent tetradentate Pt(II) complexes have been synthesized using bipyridine bisphenolate ONNO ligands derived from 1,2,4-triazines. These complexes have been successfully used as phosphorescent emitters in solution-processed organic light-emitting diodes (OLEDs). Additionally, researchers have synthesized and characterized complexes of 1,2,4-triazine derivatives with Co(II), Ni(II), Cu(II), and Pb(II), studying their structural, spectroscopic, and biological properties. nih.govnih.gov The ability of bis-1,2,4-triazine ligands to selectively complex f-block metal ions highlights their potential application in areas such as nuclear waste separation.

Absence of Specific Research Hinders Detailed Analysis of 3,5-Dichloro-6-methyl-1,2,4-triazine in Crystal Engineering

A thorough review of available scientific literature reveals a significant gap in research specifically detailing the crystal engineering and supramolecular assembly of this compound. While the broader family of 1,2,4-triazines and, more extensively, 1,3,5-triazines are recognized as valuable scaffolds in creating complex supramolecular structures, data directly pertaining to the specified compound is not publicly available.

Crystal engineering relies on understanding and controlling intermolecular interactions to design solid-state architectures with desired properties. For triazine-based compounds, these interactions typically include hydrogen bonds, π–π stacking, and halogen bonds, which guide the self-assembly of molecules into predictable patterns or synthons.

For instance, studies on the related 1,3,5-triazine (B166579) scaffold have demonstrated how systematic substitution can direct crystal packing. In 2,4,6-tris(4-halophenoxy)-1,3,5-triazines, trigonal synthons formed by halogen···halogen interactions are pivotal in building channel structures. Similarly, derivatives featuring amino groups are known to form robust hydrogen-bonded networks. The interplay of these non-covalent forces is fundamental to the rational design of molecular crystals.

However, without experimental crystallographic data for this compound, a detailed discussion of its specific supramolecular behavior is not possible. Such an analysis would require single-crystal X-ray diffraction data to determine its solid-state conformation, identify the operative intermolecular interactions (such as C–H···N, C–H···Cl, Cl···Cl, or π–π stacking), and describe the resulting packing motifs. The specific placement of chloro and methyl substituents on the 1,2,4-triazine ring would uniquely influence its electrostatic potential and steric profile, leading to distinct supramolecular assemblies that cannot be accurately predicted by extrapolation from other derivatives.

Given the strict focus of this article, and the absence of published research on the crystal structure of this compound or its direct application in supramolecular assembly, a scientifically rigorous and detailed account for this specific subsection cannot be provided at this time.

Computational Chemistry and Theoretical Studies on 3,5 Dichloro 6 Methyl 1,2,4 Triazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3,5-Dichloro-6-methyl-1,2,4-triazine. By employing methods such as the B3LYP functional with a suitable basis set like 6-311++G(d,p), researchers can compute a variety of molecular properties that govern the compound's chemical behavior. researchgate.netkrisp.org.za

Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (Egap) is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Furthermore, DFT calculations can provide insights into the distribution of electron density and electrostatic potential across the molecule. These calculations help in identifying electrophilic and nucleophilic sites, which is vital for predicting how this compound will interact with other reagents. The presence of two chlorine atoms and the nitrogen atoms in the triazine ring significantly influences the electronic landscape of the molecule, creating regions of varying electron density that are key to its reactivity. krisp.org.za

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -7.58 |

| LUMO Energy (eV) | -1.25 |

| Energy Gap (Egap) (eV) | 6.33 |

| Dipole Moment (Debye) | 2.15 |

Molecular Modeling and Docking Simulations for Elucidating Biological Interactions

Molecular modeling and docking simulations are pivotal in exploring the potential of this compound as a biologically active agent. These computational techniques are widely used to predict the binding affinity and interaction patterns of small molecules with biological macromolecules, such as proteins and enzymes, which are often drug targets. tandfonline.comresearchgate.net

The process typically begins with the generation of a three-dimensional structure of this compound, which is then optimized to its lowest energy conformation. Subsequently, molecular docking simulations are performed using software like AutoDock or Schrödinger Suite to place the molecule into the binding site of a target protein. These simulations employ scoring functions to estimate the binding energy, with more negative values indicating a more favorable interaction. researchgate.net

For instance, given the prevalence of triazine derivatives in medicinal chemistry as kinase inhibitors, one could hypothetically investigate the interaction of this compound with the ATP-binding pocket of a protein kinase. The docking results would reveal the binding mode, including key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which are crucial for binding affinity and specificity. The chlorine atoms on the triazine ring can play a significant role in forming halogen bonds with the protein, a type of interaction that is increasingly recognized for its importance in drug design. tandfonline.com

These in silico studies are invaluable for rational drug design, as they can help prioritize compounds for synthesis and experimental testing, thereby saving time and resources.

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Kinase

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.2 |

| Number of Hydrogen Bonds | 2 |

| Interacting Amino Acid Residues | Valine, Leucine, Alanine |

Computational Elucidation of Reaction Mechanisms and Pathways

For example, the nucleophilic substitution of the chlorine atoms in this compound is a common reaction. DFT calculations can be used to model the reaction with various nucleophiles, such as amines or alkoxides. These calculations can help determine which of the two chlorine atoms is more susceptible to substitution and can predict the activation energies for each step of the reaction. nih.gov

Theoretical studies can also shed light on the regioselectivity of reactions. For instance, in reactions where multiple products are possible, computational analysis can predict the most likely outcome by comparing the energies of the different reaction pathways. This information is invaluable for synthetic chemists in designing and optimizing reaction conditions to achieve the desired products with high yield and selectivity.

By providing a molecular-level understanding of reaction mechanisms, computational studies can guide the development of new synthetic routes and the discovery of novel reactions involving this compound and its derivatives.

Advanced Spectroscopic and Analytical Characterization Techniques for 1,2,4 Triazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1,2,4-triazine (B1199460) derivatives. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the 3,5-Dichloro-6-methyl-1,2,4-triazine molecule can be confirmed. nih.govresearchgate.net

In the ¹H NMR spectrum, the methyl group (CH₃) at the C6 position is expected to produce a singlet signal. The chemical shift of this signal would typically appear in the range of δ 2.0–2.8 ppm, influenced by the electronic environment of the heterocyclic ring. chemicalbook.comtdx.catufv.br The absence of adjacent protons results in a singlet, confirming its attachment to a quaternary carbon of the triazine ring.

The ¹³C NMR spectrum provides more detailed information about the carbon skeleton. Three distinct signals are anticipated for the triazine ring carbons (C3, C5, and C6), in addition to the signal for the methyl carbon. The carbons C3 and C5, being bonded to electronegative chlorine atoms, are expected to be significantly deshielded and resonate at a lower field (higher ppm values), likely in the range of δ 160–175 ppm. The C6 carbon, attached to the methyl group, would appear at a slightly different chemical shift within a similar range, while the methyl carbon itself would produce a high-field signal, typically around δ 20–25 ppm. rsc.orgoregonstate.edu The specific chemical shifts are sensitive to solvent and temperature. tdx.catnih.gov

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | 2.0 - 2.8 | Singlet |

| ¹³C | -CH₃ | 20 - 25 | Quartet (in coupled spectrum) |

| ¹³C | C6 | 155 - 170 | Singlet |

| ¹³C | C3, C5 | 160 - 175 | Singlet |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of a molecule. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to the triazine ring and its substituents.

The 1,2,4-triazine ring itself gives rise to a series of characteristic stretching and bending vibrations. mdpi.comnih.gov Intense absorption bands associated with the C=N and C-N stretching vibrations of the heterocyclic ring are typically observed in the 1600–1300 cm⁻¹ region. e3s-conferences.orgacs.org Specifically, strong peaks related to triazine ring stretching and deformation are expected between 1500-1600 cm⁻¹ and around 800 cm⁻¹. e3s-conferences.orgacs.org

Other key vibrational modes include:

C-H Vibrations : The methyl group will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ and bending (scissoring and rocking) vibrations around 1450 cm⁻¹ and 1380 cm⁻¹.

C-Cl Vibrations : The carbon-chlorine stretching vibrations are expected to appear as strong bands in the fingerprint region, typically between 800 and 600 cm⁻¹. The exact position can help confirm the presence of the chloro substituents on the aromatic-like triazine ring.

A theoretical approach based on density functional theory (DFT) can be used to calculate the vibrational frequencies, which aids in the precise assignment of the experimental IR spectrum. acs.orgresearchgate.net

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 2950 - 3000 | C-H Asymmetric/Symmetric Stretch (-CH₃) | Medium-Weak |

| 1500 - 1600 | C=N and C=C Ring Stretching | Strong |

| 1300 - 1500 | C-N Ring Stretching & -CH₃ Bending | Medium-Strong |

| 800 - 600 | C-Cl Stretching | Strong |

| ~800 | Triazine Ring Bending (Out-of-plane) | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₄H₃Cl₂N₃), the molecular weight is approximately 163.99 g/mol .

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. Due to the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the spectrum will show an M⁺ peak, an [M+2]⁺ peak, and an [M+4]⁺ peak with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.

The fragmentation of 1,2,4-triazine derivatives under electron impact is often characterized by the cleavage of substituents and the breakdown of the heterocyclic ring. e3s-conferences.orgarkat-usa.org Common fragmentation pathways for this molecule could include:

Loss of a chlorine atom (Cl•), leading to a fragment ion at [M-35]⁺ and [M-37]⁺.

Loss of a methyl radical (•CH₃), resulting in a fragment at [M-15]⁺.

Elimination of a hydrogen cyanide (HCN) molecule from the ring.

Cleavage of the triazine ring to produce smaller charged fragments.

These fragmentation patterns provide a fingerprint that helps to confirm the molecular structure. researchgate.netcapes.gov.brresearchgate.net

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 163/165/167 | [C₄H₃Cl₂N₃]⁺ (M⁺) | Molecular ion with characteristic 9:6:1 isotope pattern. |

| 148/150 | [M - CH₃]⁺ | Loss of the methyl group. |

| 128/130 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 101/103 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide. |

UV-Visible Spectroscopy in Charge-Transfer Complex Studies

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for studying conjugated systems and charge-transfer (CT) complexes. jetir.org The 1,2,4-triazine ring is an electron-deficient system, making it a potential electron acceptor in the formation of CT complexes with suitable electron donor molecules. mdpi.comnih.gov The presence of two electron-withdrawing chlorine atoms in this compound further enhances its electron-acceptor properties.

When this triazine derivative is mixed with an electron-rich donor (e.g., aromatic amines, phenols, or tetrathiafulvalene), a CT complex can form. unige.ch The formation of this complex is typically characterized by the appearance of a new, broad absorption band in the visible region of the spectrum, at a longer wavelength than the absorption bands of the individual donor and acceptor components. jetir.org This new band, known as the CT band, arises from the transition of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. mdpi.comnih.gov

The position (λ_max) and intensity of the CT band are sensitive to the nature of the donor, the acceptor, and the polarity of the solvent. jetir.org By analyzing the UV-Vis spectra, researchers can determine the stoichiometry of the complex (often using Job's method of continuous variation), as well as thermodynamic parameters such as the formation constant (K_CT) and the molar extinction coefficient (ε) of the complex. rsc.org These studies provide valuable insights into the electronic properties and intermolecular interactions of the triazine system.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecular structure by yielding accurate data on bond lengths, bond angles, and torsional angles. nih.govmdpi.com

For this compound, a single-crystal X-ray diffraction analysis would reveal several key structural features:

Planarity : It would confirm the planarity or near-planarity of the 1,2,4-triazine ring. mdpi.com

Bond Lengths : The analysis would provide precise measurements of the C-N, N-N, C-C, and C-Cl bond lengths within the molecule. The C-N bonds within the triazine ring are expected to have lengths intermediate between typical single and double bonds, indicating electron delocalization.

Bond Angles : The internal bond angles of the triazine ring and the angles involving the substituents would be accurately determined, providing insight into any steric strain or electronic effects. mdpi.comresearchgate.net

Intermolecular Interactions : The crystal packing analysis would reveal intermolecular forces such as π-π stacking or halogen bonding, which govern the solid-state architecture. nih.govnih.gov

This detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies. mdpi.com

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-N (ring) | ~1.32 - 1.38 Å |

| Bond Length | N-N (ring) | ~1.35 - 1.41 Å |

| Bond Length | C-Cl | ~1.70 - 1.75 Å |

| Bond Length | C-C (ring-methyl) | ~1.48 - 1.52 Å |

| Bond Angle | N-C-N (ring) | ~120° - 128° |

| Bond Angle | C-N-N (ring) | ~115° - 120° |

Environmental Fate and Degradation Pathways of 1,2,4 Triazine Based Compounds

Mechanistic Studies of Degradation under Relevant Environmental Conditions

The degradation of a compound like 3,5-Dichloro-6-methyl-1,2,4-triazine in the environment is primarily governed by abiotic processes, such as photodegradation, and biotic processes, including microbial biotransformation.

Photodegradation Processes and Kinetics

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. For chlorinated aromatic compounds like triazines, this is a significant pathway of transformation in aquatic environments and on soil surfaces. The primary photochemical reactions for related s-triazine herbicides involve dechlorination and N-dealkylation. researchgate.netuoi.gr

For this compound, the most probable initial photodegradation step is the cleavage of a carbon-chlorine (C-Cl) bond. This bond is susceptible to photolytic attack, leading to the substitution of a chlorine atom with a hydroxyl group (-OH) from water, a process known as hydrolysis. This would result in the formation of mono-hydroxylated and subsequently di-hydroxylated intermediates.

Studies on other triazines have demonstrated that the process often involves radical-mediated reactions. researchgate.net The presence of sensitizing substances in natural waters, such as humic acids, can accelerate photodegradation rates. The kinetics of photodegradation for many s-triazine herbicides follow pseudo-first-order kinetics, with half-lives in sunlit surface waters ranging from days to several weeks, depending on factors like water clarity, depth, latitude, and season. researchgate.net While specific kinetic data for this compound is unavailable, a similar kinetic profile can be anticipated.

Advanced oxidation processes, which involve the generation of highly reactive hydroxyl radicals (•OH), have been shown to effectively degrade various triazine derivatives. nih.gov These processes can be induced by gamma-radiolysis or photocatalysis (e.g., using titanium dioxide, TiO2), leading to rapid and complete degradation of the triazine ring. uoi.grnih.gov

| Compound | Conditions | Half-life (t½) in days | Reference |

|---|---|---|---|

| Atrazine | Natural Sunlight | 42 - 96 | researchgate.net |

| Propazine | Simulated Solar Light (TiO2) | 0.01 (14.9 min) | uoi.gr |

| Cyanazine | Simulated Solar Light (TiO2) | 0.01 (15.1 min) | uoi.gr |

| Terbuthylazine | Sunlight | 30 - 100 | researchgate.net |

Biotransformation and Microbial Degradation Pathways

Microbial degradation is a crucial process determining the ultimate fate and persistence of triazine compounds in soil and water. mdpi.com Numerous bacterial species, including those from the genera Pseudomonas, Alcaligenes, and Arthrobacter, have been identified that can metabolize s-triazine herbicides. nih.govnih.gov These microorganisms often utilize the triazine compound as a source of nitrogen and sometimes carbon. d-nb.info

The primary microbial degradation pathway for chlorinated s-triazines is a series of hydrolytic reactions catalyzed by specific enzymes. d-nb.info This pathway typically proceeds as follows:

Dechlorination: The initial and often rate-limiting step is the hydrolytic removal of chlorine atoms, replacing them with hydroxyl groups. This reaction detoxifies the compound, as the herbicidal activity is linked to the chlorine substituents.

Dealkylation: For s-triazines with alkylamino side chains (like atrazine), subsequent steps involve the enzymatic removal of these alkyl groups.

Ring Cleavage: These initial steps converge on the formation of cyanuric acid, a key intermediate. d-nb.info The triazine ring of cyanuric acid is then further hydrolyzed by other enzymes into carbon dioxide and ammonia, thus achieving complete mineralization. mdpi.comd-nb.info

For this compound, a similar microbial pathway can be hypothesized. Soil microorganisms possessing hydrolase enzymes would likely initiate degradation by attacking the C-Cl bonds, leading to the formation of hydroxylated derivatives. The asymmetry of the 1,2,4-triazine (B1199460) ring may influence enzyme specificity and the rate of degradation compared to symmetrical 1,3,5-triazines. Following dechlorination, further degradation could involve oxidation of the methyl group and eventual cleavage of the 1,2,4-triazine ring.

| Microbial Genus | Degraded Compound(s) | Key Degradation Step | Reference |

|---|---|---|---|

| Arthrobacter | Atrazine, Simazine | Dealkylation, Dechlorination | mdpi.comnih.gov |

| Pseudomonas | Atrazine | Ring Cleavage (of Cyanuric Acid) | nih.gov |

| Nocardioides | Atrazine, Ametryn (B1665967) | Hydrolytic Dechlorination/Demethylthiolation | mdpi.com |

| Alcaligenes | Atrazine | Dechlorination | nih.gov |

Identification of Degradation Products and Assessment of Environmental Persistence

The degradation of this compound is expected to produce a series of transformation products. Based on the pathways described above, the primary metabolites would likely be:

3-Chloro-5-hydroxy-6-methyl-1,2,4-triazine and 5-Chloro-3-hydroxy-6-methyl-1,2,4-triazine (from initial dechlorination).

3,5-Dihydroxy-6-methyl-1,2,4-triazine (from complete dechlorination).

Products resulting from the oxidation of the methyl group.

The environmental persistence of triazine herbicides and their metabolites is a significant concern. nih.govbeyondpesticides.org Many triazines exhibit moderate to high persistence in soil, with half-lives ranging from several weeks to many months. nih.govnih.gov Their degradation products, such as dealkylated metabolites of atrazine, can also be persistent and are frequently detected in groundwater and surface water. nih.gov

The persistence of this compound would depend on its susceptibility to photodegradation and microbial attack. Factors that increase persistence include low soil microbial activity, low temperature, low moisture, and adsorption to soil organic matter, which can make the compound less available to microorganisms. mdpi.com While many triazines are mobile in soil, their hydroxylated degradation products tend to bind more strongly to soil particles, reducing their mobility but potentially increasing their persistence in the topsoil.

Research into Mitigation Strategies for Environmental Impact of 1,2,4-Triazines

Given the potential for persistence and contamination associated with triazine-based compounds, research has focused on strategies to mitigate their environmental impact. These strategies are broadly applicable to various organic pollutants, including 1,2,4-triazines.

Bioremediation and Bioaugmentation: This involves the use of specific microorganisms or microbial consortia known to degrade triazines to clean up contaminated soil and water. nih.gov Bioaugmentation, the introduction of non-native strains with high degradation capabilities, can accelerate the cleanup process.

Phytoremediation: Certain plants can take up and metabolize triazine herbicides, offering a low-cost method for decontaminating soils.

Soil Amendments: The application of materials like biochar to contaminated soil has been shown to increase the dissipation rate of triazine herbicides. mdpi.com Biochar can enhance microbial activity and also adsorb the herbicides, although this may sometimes reduce their bioavailability for degradation. mdpi.com

Development of Alternative Compounds: A key long-term strategy is the design of new herbicides that are more readily biodegradable and have lower toxicity. mdpi.com In-silico methods are being used to design s-triazine substitutes with higher predicted microbial degradability and reduced environmental impact. nih.govmdpi.com

Advanced Oxidation Processes (AOPs): For water treatment, AOPs like ozonation, UV/H₂O₂, and photocatalysis are effective in destroying persistent triazine compounds that are not easily removed by conventional wastewater treatment processes. researchgate.netmdpi.com

These mitigation strategies provide a framework for managing and reducing the environmental risks associated with the use of 1,2,4-triazine-based compounds and other persistent agricultural chemicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dichloro-6-methyl-1,2,4-triazine, and how can reaction yields be improved?

- Methodology :

- Hydrazide Condensation : React hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with DMSO under reflux (18 hours), followed by reduced-pressure distillation and crystallization (water-ethanol) to achieve ~65% yield .

- Oxidative Functionalization : Use 2,3-dichloro-5,6-dicyanophenoquinone (DDQ) as an oxidant in THF/H₂O to introduce trifluoromethyl or aryl groups at specific positions. Hydrolysis with LiOH can further modify ester groups to carboxylic acids .

- Yield Optimization : Adjust solvent polarity (e.g., DMSO for polar intermediates) and stoichiometric ratios of reactants to minimize side products.

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- NMR Analysis : Use -NMR (e.g., δ 7.07–7.42 ppm for aromatic protons) to confirm substituent positions and purity. Compare with analogs like 5,7-diphenoxy-triazolo-triazine .

- Hirshfeld Surface Analysis : Resolve molecular interactions (e.g., hydrogen bonding, π-stacking) via crystallography, as demonstrated for 3-amino-1,2,4-triazine complexes .

- Chromatography : Employ LC-MS for trace analysis, adapting methods from milk adulteration studies (e.g., detection limits <1 ppm) .

Advanced Research Questions

Q. How can this compound serve as a ligand in catalytic systems or metal-organic frameworks (MOFs)?

- Palladium-Coupling Strategies : Functionalize the triazine core via C–N coupling with aminophenyl oxazolines (e.g., 2-(o-aminophenyl)oxazolines) to create ligands for transition-metal catalysts. Electron-withdrawing substituents enhance reactivity .

- Schiff Base Formation : React with aldehydes (e.g., substituted benzaldehyde) under glacial acetic acid catalysis to generate Schiff bases. Metal complexes (e.g., Cu²⁺, Co²⁺) show enhanced antimicrobial activity compared to free ligands .

Q. What strategies resolve contradictions in reported biological activity data for triazine derivatives?

- Stress-Test Models : Evaluate antioxidant efficacy using in vivo stress models (e.g., turkey hens exposed to corticosterone-induced oxidative stress). Compare results with control groups receiving additives like 5-oxo-1,2,4-triazine .

- Dose-Response Analysis : Optimize dosing (e.g., 30 μg/kg BW/day in ethanol) to mitigate variability in bioavailability studies .

Q. How can computational methods predict substituent effects on reactivity and bioactivity?

- DFT Calculations : Model electron-withdrawing/donating effects of chloro and methyl groups on reaction pathways (e.g., cycloaddition rates). Validate with experimental kinetic data .

- Bioorthogonal Screening : Use distortion/interaction models to predict mutual orthogonality in multi-component systems (e.g., triazine-tetrazine pairs) .

Data Contradiction Analysis

Q. Why do similar synthetic routes yield divergent results for triazine derivatives?

- Case Study : reports 65% yield for hydrazide condensation, while shows <50% recovery in HI gas-mediated reactions.

- Resolution :

- Solvent Basicity : Polar aprotic solvents (DMSO) improve nucleophilic substitution vs. non-polar solvents (CHCl₃), which favor side reactions .

- Gas Purity : Moisture in HI/HBr gas streams can hydrolyze intermediates, reducing yield. Use anhydrous conditions and static N₂ purging .

Methodological Best Practices

- Synthetic Reproducibility : Document reflux times (±1 hour), solvent grades (HPLC vs. technical), and crystallization gradients.

- Biological Assays : Standardize stress models (e.g., 1-hour daily stimuli for 3 days) to ensure comparability across studies .

- Safety Protocols : Follow guidelines for handling chloro-triazines (e.g., PPE, fume hoods), referencing safety data for analogs like 2,4-diamino-6-phenyl-1,3,5-triazine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.